molecular formula C20H20N2OS B14964078 4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide

4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide

Cat. No.: B14964078
M. Wt: 336.5 g/mol
InChI Key: FUINNXOCQBAVJG-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a thiazole ring, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The benzamide core is then introduced through acylation reactions using benzoyl chloride derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The thiazole ring and benzamide core are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methylphenyl)benzamide
  • 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzamide
  • 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide

Uniqueness

4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide is unique due to its specific structural features, such as the thiazole ring and the positioning of methyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

4-methyl-N-[2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C20H20N2OS/c1-14-3-7-16(8-4-14)18-13-24-19(22-18)11-12-21-20(23)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

FUINNXOCQBAVJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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